molecular formula C13H16ClN3O6S B2461669 Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate CAS No. 873671-24-0

Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate

Cat. No.: B2461669
CAS No.: 873671-24-0
M. Wt: 377.8
InChI Key: JKVSAGFVLQQYDY-UHFFFAOYSA-N
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Description

Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate (CAS: 694501-34-3) is a synthetic piperazine derivative featuring a sulfonyl bridge linking a substituted aromatic ring to the piperazine core. The molecule consists of a 4-chloro-3-nitrophenyl group attached via a sulfonyl moiety to the nitrogen of the piperazine ring, which is further substituted with an ethyl carboxylate ester at the 4-position. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 4-(4-chloro-3-nitrophenyl)sulfonylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O6S/c1-2-23-13(18)15-5-7-16(8-6-15)24(21,22)10-3-4-11(14)12(9-10)17(19)20/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVSAGFVLQQYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate typically involves multiple steps. One common method starts with the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. This reaction forms the intermediate 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazine. The intermediate is then reacted with ethyl chloroformate to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

    Reduction: 4-((4-chloro-3-aminophenyl)sulfonyl)piperazinecarboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylic acid.

Scientific Research Applications

Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate exhibits various biological activities, making it a candidate for research in drug development. Some key areas of interest include:

  • Anticancer Activity: The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving enzyme inhibition and modulation of signaling pathways . Specific studies have reported its effectiveness against certain cancer cell lines, highlighting its potential as an anticancer agent.
  • Antimicrobial Properties: Research indicates that this compound may possess antimicrobial activity, potentially acting against various bacterial strains. Its sulfonamide structure is often associated with antibacterial effects, which warrants further investigation .

Therapeutic Applications

The therapeutic applications of this compound are being explored in several contexts:

  • Cancer Treatment: Given its anticancer properties, this compound could be developed into a therapeutic agent targeting specific types of tumors. Ongoing research aims to elucidate its mechanisms of action and optimize its efficacy in clinical settings.
  • Infectious Diseases: The antimicrobial potential suggests that it may be useful in treating infections caused by resistant bacterial strains. Further studies are needed to determine its spectrum of activity and safety profile.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

  • Study on Anticancer Activity: A study published in the Tropical Journal of Pharmaceutical Research evaluated new derivatives related to this compound for their anticancer properties. The findings indicated significant cytotoxic effects on cancer cell lines, suggesting that modifications to the piperazine framework could enhance activity .
  • Antimicrobial Evaluation: Another research effort focused on assessing the antimicrobial efficacy of this compound against various pathogens. Results showed varying degrees of inhibition, indicating that structural modifications could lead to improved antimicrobial agents .

Mechanism of Action

The mechanism of action of Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group may undergo bioreduction to form reactive intermediates, while the sulfonyl group can participate in covalent bonding with target proteins, leading to biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate and analogous sulfonamide-linked piperazine derivatives:

Table 1: Structural and Functional Comparison

Compound Name (CAS/Reference) Key Substituents/Modifications Notable Features Biological/Physical Implications
Target Compound (694501-34-3, ) 4-Chloro-3-nitrophenyl, ethyl carboxylate Strong electron-withdrawing nitro group; planar aromatic system Enhanced reactivity in nucleophilic substitutions; potential enzyme inhibition
Ethyl 4-[N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate (335391-70-3, ) 4-Chloro-2-methylphenyl, methylsulfonyl glycyl linker Ortho-methyl group increases steric hindrance; glycyl spacer adds flexibility Altered binding kinetics due to steric effects
Ethyl 4-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate (714213-43-1, ) 3-Chloro-4-methoxyphenyl, N-methyl glycyl Methoxy (-OCH₃) as electron-donating group; methyl on sulfonamide nitrogen Improved solubility; modulated metabolic stability
Ethyl 4-((2,5-dichlorophenyl)sulfonyl)piperazinecarboxylate (349403-05-0, ) 2,5-Dichlorophenyl Dichloro substitution lacks nitro group; symmetric halogen placement Reduced electron-withdrawing effects; altered redox behavior
Ethyl 4-[2-(4-(methylsulfonyl)phenyl)-2-oxoethyl]piperazine-1-carboxylate (89663-22-9, ) 4-Methylsulfonylphenyl, ketone-ethyl linker Ketone introduces polarity; methylsulfonyl mimics nitro’s electron withdrawal Enhanced hydrogen bonding potential; improved solubility

Key Findings from Comparative Analysis:

Electronic Effects :

  • The nitro group in the target compound provides stronger electron-withdrawing effects compared to methoxy (in ) or methylsulfonyl (in ) substituents. This enhances electrophilicity, making the compound reactive in aromatic substitution or enzyme-binding scenarios .
  • Dichloro derivatives (e.g., ) lack nitro groups, reducing redox activity but increasing lipophilicity.

Glycyl linkers (in ) add conformational flexibility, which may improve binding to dynamic protein targets but reduce selectivity.

Solubility and Metabolic Stability: Methoxy groups (in ) enhance water solubility via hydrogen bonding, whereas methylsulfonyl (in ) balances polarity and metabolic resistance.

Biological Activity :

  • Piperazine derivatives with arylsulfonyl groups (e.g., ) demonstrate enzyme inhibitory activity, particularly against kinases and proteases. The nitro group’s electron-withdrawing nature likely enhances binding to electron-rich active sites.
  • Crystal structure studies (e.g., ) confirm that the piperazine ring adopts a chair conformation across derivatives, but substituents influence intermolecular interactions (e.g., hydrogen bonding in ).

Biological Activity

Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate, a compound with the molecular formula C13_{13}H16_{16}ClN3_3O6_6S and CAS number 873671-24-0, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant case studies.

Chemical Characteristics

PropertyValue
Molecular FormulaC13_{13}H16_{16}ClN3_3O6_6S
Molecular Weight377.81 g/mol
Density1.5 ± 0.1 g/cm³
Boiling Point526.8 ± 60.0 °C at 760 mmHg
Flash Point272.4 ± 32.9 °C
Melting Point93-95 °C

This compound contains a piperazine ring, a sulfonyl group, and a nitrophenyl group, contributing to its unique reactivity and potential biological interactions.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates, while the sulfonyl group may participate in covalent bonding with target proteins, leading to various biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Anticancer Potential

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in certain cancer cell lines .

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of sulfonamide compounds, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 10 μg/mL against Staphylococcus aureus, highlighting its potential as a lead compound in antibiotic development .
  • Cancer Cell Line Studies : In another study focusing on breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (approximately 70% at a concentration of 50 μM). The study suggested that the compound triggers apoptosis via the mitochondrial pathway, evidenced by increased cytochrome c release and caspase activation .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate to improve yield and purity?

  • Methodological Answer : The compound’s synthesis involves sulfonylation of a piperazine derivative with a substituted aryl sulfonyl chloride. Key steps include:

  • pH Control : Maintain pH 9–10 during sulfonylation using aqueous Na₂CO₃ to deprotonate the piperazine nitrogen and enhance nucleophilicity .
  • Reaction Monitoring : Track progress via TLC (e.g., hexanes/EtOAc mixtures) to confirm intermediate formation and minimize side products .
  • Precipitation : Adjust pH to 6.0 post-reaction with dilute HCl to precipitate the product, followed by cold-water washing to remove unreacted reagents .

Q. What analytical techniques are critical for confirming the structural identity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR can confirm the sulfonyl-piperazine linkage and substituent positions (e.g., nitro and chloro groups on the phenyl ring) .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]⁺ ion at m/z corresponding to C₁₃H₁₅ClN₃O₆S) .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding patterns (e.g., chair conformation of the piperazine ring) .

Q. How should researchers address solubility and stability challenges during experimental workflows?

  • Methodological Answer :

  • Solubility : Use polar aprotic solvents (e.g., DMF, DMSO) for reactions; test aqueous solubility at varying pH to identify optimal conditions .
  • Stability : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the sulfonyl or ester groups .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for modifying the sulfonyl or nitro groups?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT to model sulfonylation transition states and identify regioselectivity in nitro-group reactions .
  • Reaction Path Search : Combine computational screening (e.g., Gaussian) with experimental validation to optimize conditions for introducing substituents .

Q. How can conflicting spectroscopic data (e.g., unexpected NOEs in NMR) be resolved for this compound?

  • Methodological Answer :

  • Dynamic NMR Analysis : Perform variable-temperature ¹H NMR to detect conformational exchange in the piperazine ring .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign spatial proximity of protons (e.g., between the sulfonyl group and piperazine) .

Q. What mechanistic insights explain side-product formation during sulfonylation?

  • Methodological Answer :

  • Intermediate Trapping : Use in-situ IR or LC-MS to detect intermediates like sulfonic anhydrides or N-chlorinated byproducts .
  • Kinetic Studies : Vary reagent stoichiometry and temperature to determine rate-limiting steps (e.g., nucleophilic attack vs. leaving-group departure) .

Q. How does the compound’s polymorphism affect its reactivity in downstream applications?

  • Methodological Answer :

  • Crystallographic Screening : Generate polymorphs via solvent recrystallization (e.g., ethanol vs. acetonitrile) and compare reactivity in coupling reactions .
  • Thermal Analysis (DSC/TGA) : Correlate melting points and decomposition profiles with reaction efficiency .

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